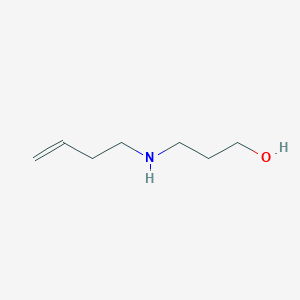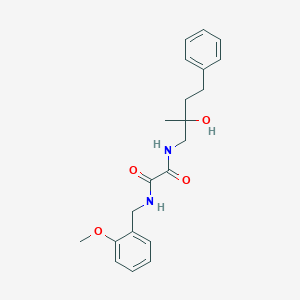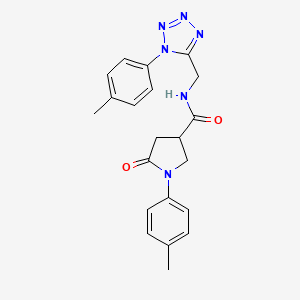
5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a tetrazole moiety, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final coupling of the tetrazole and pyrrolidine intermediates can be achieved through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
- p-Toluic acid derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-1-(phenyl)-N-((1-(phenyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide: Similar structure but with phenyl groups instead of p-tolyl groups.
5-oxo-1-(m-tolyl)-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide: Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
The presence of p-tolyl groups in 5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14-3-7-17(8-4-14)26-13-16(11-20(26)28)21(29)22-12-19-23-24-25-27(19)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWDMRUYWBXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2671762.png)
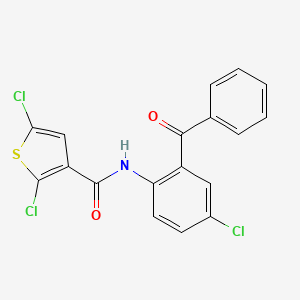
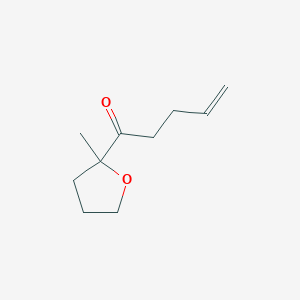
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B2671767.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2671770.png)
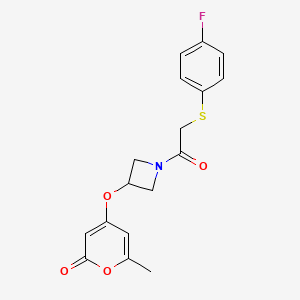
![4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2671774.png)
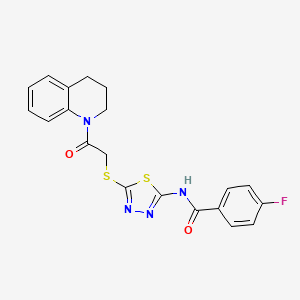
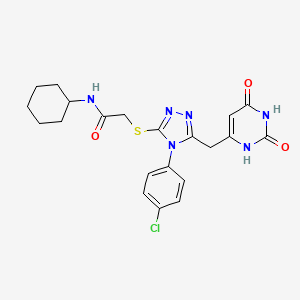
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)
![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
